

Spectroscopic Profile of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**. Due to the absence of publicly available experimental spectra, this document presents predicted data based on the compound's structure and established spectroscopic principles for analogous molecules. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation and characterization of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**. These predictions are derived from computational models and analysis of structurally related compounds.

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) for various adducts of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** (C₁₇H₂₃NO₄, Molecular Weight: 305.37 g/mol) are presented below.[\[1\]](#)[\[2\]](#)

Electron Ionization (EI) would likely show a molecular ion peak and characteristic fragmentation patterns.

Adduct	Predicted m/z
[M]+	305.1622
[M+H]+	306.1700
[M+Na]+	328.1519
[M-H]-	304.1554

M = Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Predicted Fragmentation: In an Electron Ionization Mass Spectrum (EI-MS), common fragmentation pathways for this molecule would include the loss of the benzyl group (m/z 91), loss of an ethoxy group (-OCH₂CH₃), and cleavage of the pyrrolidine ring.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structural motifs. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Predicted Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.35 - 7.20	m	5H	Aromatic protons (C ₆ H ₅)
~ 4.20 - 4.05	q	4H	-OCH ₂ CH ₃
~ 3.80	d	1H	Benzyl CH ₂
~ 3.60	d	1H	Benzyl CH ₂
~ 3.50	m	2H	Pyrrolidine C2-H and C5-H
~ 2.30 - 2.00	m	4H	Pyrrolidine C3-H ₂ and C4-H ₂
~ 1.25	t	6H	-OCH ₂ CH ₃

¹³C NMR Predicted Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 173 - 172	C=O (ester)
~ 138	Aromatic quaternary C
~ 129 - 127	Aromatic CH
~ 65	Pyrrolidine C2 and C5
~ 61	-OCH ₂ CH ₃
~ 58	Benzyl CH ₂
~ 30 - 28	Pyrrolidine C3 and C4
~ 14	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2980 - 2850	Medium-Strong	Aliphatic C-H stretch
~ 1735	Strong	C=O stretch (ester)
~ 1600, 1495, 1450	Medium-Weak	Aromatic C=C stretch
~ 1250 - 1150	Strong	C-O stretch (ester)
~ 1100 - 1000	Medium	C-N stretch
~ 740, 700	Strong	Aromatic C-H bend (monosubstituted)

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[6][7]
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

- Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
 - Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.
 - Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal intensity.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for oils): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.[8]
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the prepared sample in the spectrometer's beam path.

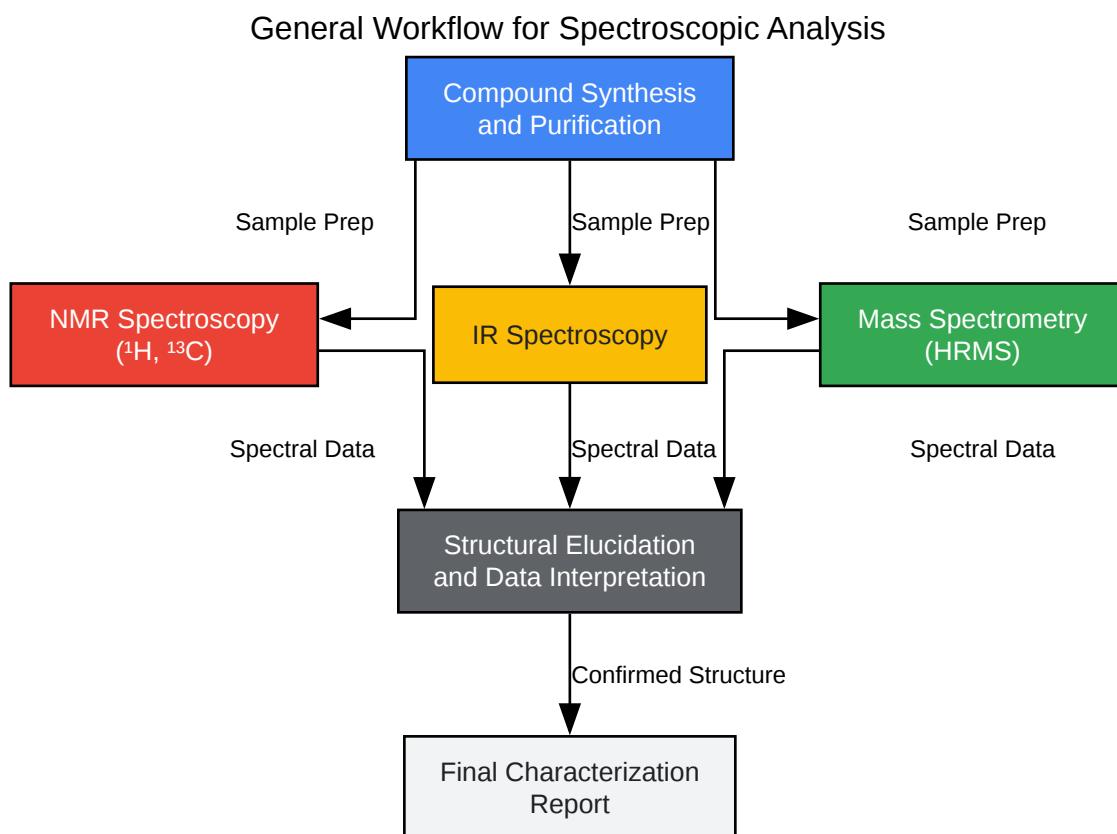
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.[9]
- Instrumentation: Utilize a high-resolution mass spectrometer, for example, a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Data Acquisition (ESI):
 - Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-1000.
 - Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.
- Data Acquisition (EI):
 - Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).
 - Use a standard electron energy of 70 eV.
 - Acquire spectra over a mass range of m/z 40-600.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution data, calculate the elemental composition of the observed ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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